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Abstract

Rogocekib (CTX-712) is a first-in-class, orally bioavailable, and highly selective small molecule
inhibitor of the CDC2-like kinase (CLK) family.[1] By modulating RNA splicing, Rogocekib
represents a novel therapeutic approach for cancers with dysregulated splicing machinery. This
document provides a comprehensive timeline of its discovery and development, detailing its
mechanism of action, preclinical data, and clinical trial progress. All quantitative data is
presented in structured tables, and key experimental methodologies are outlined. Signaling
pathways and experimental workflows are visualized using diagrams generated with Graphviz
(DOT language).

Discovery and Preclinical Development

The journey to Rogocekib's discovery began with the identification of a potent CLK inhibitor, T-
025.[2] Through a strategic medicinal chemistry effort, researchers from Chordia Therapeutics
and Takeda Pharmaceutical Company employed structure-based drug design and scaffold
hopping from this initial compound.[2][3] This led to the generation of a novel 1H-imidazo[4,5-
b]pyridine series, from which Rogocekib (CTX-712) was identified as a promising clinical
candidate with potent CLK inhibitory activity and favorable pharmacokinetic properties.[2][3]

Mechanism of Action
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Rogocekib exerts its anti-cancer effects by inhibiting the kinase activity of CLKs (CLK1, CLK2,
CLK3, and CLK4).[2][3] CLKs are crucial for the phosphorylation of serine- and arginine-rich
(SR) proteins, which are key components of the spliceosome.[3][4] Inhibition of CLK-mediated
phosphorylation of SR proteins leads to alterations in pre-mRNA splicing, inducing excessive
stress on cancer cells and ultimately triggering apoptosis.[3]
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Caption: Rogocekib's mechanism of action, inhibiting CLKs to induce apoptosis.

Preclinical Efficacy

Rogocekib has demonstrated potent and selective inhibitory activity against the CLK family and
significant anti-proliferative effects in various cancer cell lines and in vivo models.

Table 1: In Vitro Kinase Inhibitory Activity of Rogocekib

Kinase Target IC50 (nM)
CLK1 0.69[2][3]
CLK2 0.46[2][3]
CLK3 3.4[2][3]
CLK4 8.1[2][3]
DYRK1A 1.1[2]
DYRK1B 1.3[2]
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Table 2: In Vitro Anti-proliferative Activity of Rogocekib

Cell Line Cancer Type IC50 (pM)
K562 Human Myeloid Leukemia 0.15[5]
MV-4-11 Human Myeloid Leukemia 0.036[5]
Primary AML Cells Acute Myeloid Leukemia 0.078[5]

In vivo studies using a lung cancer NCI-H1048 xenograft model showed that Rogocekib
treatment resulted in dose-dependent anti-tumor effects, with the greatest efficacy observed at
a dose of 50 mg/kg.[2] Furthermore, in mouse models of myelodysplastic syndromes (MDS)
and acute myeloid leukemia (AML), oral administration of Rogocekib (6.25-12.5 mg/kg) for two
weeks reduced tumor size and increased survival rates.[5]

Clinical Development

Based on its promising preclinical profile, Rogocekib advanced into clinical trials for both solid
and hematologic malignancies.
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Development Phases

Discovery
(Lead: T-025)

!

Preclinical Studies
(In Vitro & In Vivo)

Phase 1 (Japan)
JRCT2080224127
(AML/MDS)

Phase 1/2 (US)
NCT05732103
(AML/MDS)

Future Development
(Phase 2 Initiation, NDA)
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Caption: The development workflow of Rogocekib from discovery to clinical trials.

Phase 1 Study in Japan (JRCT2080224127)
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A Phase 1 study was conducted in Japan to evaluate the safety, pharmacokinetics, and
preliminary efficacy of Rogocekib in patients with relapsed or refractory hematologic
malignancies, including AML and MDS.[1]

Table 3: Phase 1 (Japan) Clinical Trial Results for Rogocekib

Parameter Details

Relapsed or Refractory Acute Myeloid Leukemia
Patient Population (AML) and higher-risk Myelodysplastic
Syndrome (MDS)

Dosing Regimen 70 mg or 105 mg twice a week (TW)[1][6]

Manageable and tolerable safety profile. One
Safety dose-limiting toxicity (Grade 4 Pneumonia) was

observed in the 105 mg cohort.[1]

- Complete Remission (CR): 25.0% (3 patients)
Efficacy (AML, n=12) [1]- CR with incomplete hematologic recovery
(CRi): 8.3% (1 patient)[1]

- Complete Remission (CR): 50.0% (1 patient)

Efficacy (MDS, n=2) 1]

Overall Response Rate 42.9%[6]

Phase 1/2 Study in the United States (NCT05732103)

Following the promising results from the Japanese study, a Phase 1/2 clinical trial was initiated
in the United States for patients with relapsed or refractory AML and MDS.[1][7] The protocol
for this study has been revised in response to the FDA's "Project Optimus" to optimize dosing.

[7]

Table 4: Overview of the US Phase 1/2 Clinical Trial (NCT05732103)
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Parameter Details

Status Ongoing[7]

Relapsed or refractory Acute Myeloid Leukemia

Patient Population )
(AML) and Myelodysplastic Syndromes (MDS)

- Addition of a twice-weekly dosing schedule

(60, 80, and 100 mg) to the once-weekly
Revised Protocol schedule.[7]- Increased total patient enroliment

from 170 to 225.[7]- Inclusion of a drug-drug

interaction study.[7]

Initiation of the expansion cohort is planned for

Projected Timeline
early 2026.[7]

Experimental Protocols
In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Rogocekib against a

panel of kinases.
Methodology:

e Recombinant human kinases (CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B) are incubated
with a fluorescently labeled peptide substrate and ATP in a buffer solution.

» Rogocekib is added in a series of dilutions to determine its inhibitory effect.

e The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at
a controlled temperature.

e The reaction is stopped, and the amount of phosphorylated substrate is quantified using a
suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence
resonance energy transfer).

e |IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.
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Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of Rogocekib in cancer cell lines.

Methodology:

Cancer cell lines (e.g., K562, MV-4-11) are seeded in 96-well plates and allowed to adhere
overnight.

o Cells are treated with a range of concentrations of Rogocekib or vehicle control.

o After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such
as MTT or a luminescence-based assay like CellTiter-Glo.

e The absorbance or luminescence is measured using a plate reader.

» |IC50 values are determined by plotting the percentage of cell viability against the drug
concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of Rogocekib in a mouse model.
Methodology:

e Human cancer cells (e.g., NCI-H1048) are subcutaneously implanted into immunodeficient
mice.

e Once tumors reach a palpable size, mice are randomized into vehicle control and Rogocekib
treatment groups.

» Rogocekib is administered orally at specified doses (e.g., 25, 37.5, and 50 mg/kg) and
schedules (e.g., twice daily, twice weekly).[3]

e Tumor volume and body weight are measured regularly throughout the study.

o At the end of the study, tumors are excised and may be used for further pharmacodynamic
analysis.
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» Efficacy is determined by comparing the tumor growth in the treated groups to the control
group.

Future Directions

Rogocekib continues to be evaluated in clinical trials, with a focus on optimizing the dosing
regimen to maximize safety and efficacy.[7] The ongoing Phase 1/2 study in the US will provide
further insights into its therapeutic potential in patients with AML and MDS. Chordia
Therapeutics has received Orphan Drug Designation from the FDA for Rogocekib for the
treatment of AML.[7] The company anticipates initiating Phase 2 trials in Japan and the U.S. in
mid-2027, with a potential marketing authorization application in the second half of 2028.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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